molecular formula C17H10N4O4S2 B15005283 (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B15005283
M. Wt: 398.4 g/mol
InChI Key: CPJUPHRXQVILIV-PHUAOCSASA-N
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Description

The compound (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic molecule that features a unique combination of functional groups, including a thiazolidinone ring, a thiazole ring, and a nitrophenyl-substituted furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a thioamide with an α-halo acid or its derivative under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a nitrophenyl-substituted aldehyde.

    Final Assembly: The final step involves the formation of the imino group and the overall assembly of the molecule through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and thiazole rings.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, or oxidized thiazole derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups attached to the furan or phenyl rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules

Properties

Molecular Formula

C17H10N4O4S2

Molecular Weight

398.4 g/mol

IUPAC Name

(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10N4O4S2/c18-16-20(17-19-7-8-26-17)15(22)14(27-16)9-10-5-6-13(25-10)11-3-1-2-4-12(11)21(23)24/h1-9,18H/b14-9-,18-16?

InChI Key

CPJUPHRXQVILIV-PHUAOCSASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)[N+](=O)[O-]

Origin of Product

United States

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